molecular formula C19H19N3O4 B2828517 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2035023-32-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2828517
CAS No.: 2035023-32-4
M. Wt: 353.378
InChI Key: FZFCQOOEFLWFOM-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a 1,3-benzodioxole ring, a motif present in various biologically active compounds and pharmaceuticals . The molecule is further functionalized with a piperidine ring linked to a pyrazine heterocycle via an ether bond, creating a complex hybrid structure. Such chimeric and hybrid azine derivatives are a prominent area of investigation for developing new therapeutic agents, particularly as novel antifungals to counteract rising antimicrobial resistance . The (E)-configured α,β-unsaturated ketone (enone) linker is a critical pharmacophoric element, often enabling interaction with biological targets through Michael addition or serving as a rigid planar spacer. While the specific biological target and mechanism of action for this compound require further experimental characterization, its sophisticated design makes it a valuable chemical tool for probing biological pathways, screening for new drug leads, and exploring structure-activity relationships. This product is intended for research purposes in laboratory settings.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-19(6-4-14-3-5-16-17(10-14)25-13-24-16)22-9-1-2-15(12-22)26-18-11-20-7-8-21-18/h3-8,10-11,15H,1-2,9,12-13H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFCQOOEFLWFOM-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Bioactivity :

  • The pyrazin-2-yloxy group in the target compound may enhance hydrogen-bonding capacity compared to simpler piperidine or piperazine analogs (e.g., ). Pyrazine’s nitrogen atoms could interact with biological targets (e.g., enzymes or receptors) more effectively than phenyl or methoxy groups .
  • In contrast, the phenylpiperazine derivative demonstrated moderate analgesic activity (40.12% inhibition in writhing tests), suggesting that aromatic substituents on the piperazine/piperidine ring may influence efficacy .

Molecular Weight and Solubility: The target compound (338.36 g/mol) is heavier than simpler piperidine analogs (e.g., 259.30 g/mol in ), which may reduce bioavailability but improve target specificity due to increased steric bulk.

Synthetic Routes: The target compound is likely synthesized via Claisen-Schmidt condensation, similar to other chalcones (e.g., ). This method involves base-catalyzed aldol reaction between a ketone (e.g., 1-(benzo[d][1,3]dioxol-5-yl)ethanone) and an aldehyde (e.g., pyrazin-2-yloxy-piperidine-3-carbaldehyde).

Research Findings and Limitations

Its pyrazine substituent warrants comparative in vitro/in vivo studies to assess potency against analogs like .

Crystallographic and Computational Insights :

  • Structural analogs (e.g., ) have been characterized using SHELX software for crystallographic refinement . Hydrogen-bonding patterns in similar compounds (e.g., C=O···H-N interactions) suggest stable crystal packing, which could inform formulation strategies .

Metabolic and Toxicity Considerations: Species-specific metabolic differences (e.g., rat vs. rabbit) noted in highlight the need for comparative ADME studies. The pyrazine moiety may alter metabolic pathways compared to phenyl or methoxy groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring with pyrazin-2-yloxy groups via nucleophilic substitution. Subsequent coupling with a benzo[d][1,3]dioxol-5-yl-containing precursor under Heck or Wittig conditions forms the α,β-unsaturated ketone core. Key variables include:

  • Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Pd(OAc)₂) .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
  • Temperature : Controlled heating (60–100°C) to avoid side reactions like ketone reduction .
    • Yield Optimization : Pilot studies suggest yields improve with inert atmospheres (N₂/Ar) and stoichiometric control of the pyrazine moiety .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry (E-configuration) and piperidine/pyrazine connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 407.1382) .
  • X-ray Crystallography : For unambiguous confirmation of the (E)-configuration and spatial arrangement of the benzodioxole group .

Q. What preliminary biological screening assays are suitable for assessing this compound’s activity?

  • Methodological Answer : Initial screens should target:

  • Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based) due to the pyrazine-piperidine motif’s affinity for ATP-binding pockets .
  • Cellular Uptake : LogP calculations (estimated ~2.5) and cell permeability assays (e.g., Caco-2 monolayers) to evaluate bioavailability .
  • Cytotoxicity : MTT assays on cancer/normal cell lines to identify therapeutic windows .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodological Answer :

  • Parameterization : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .
  • Reactivity Insights : Identify electrophilic regions (e.g., carbonyl group) and nucleophilic sites (pyrazine N-atoms) for predicting reaction pathways .
  • Spectroscopic Validation : Compare computed IR/Raman spectra with experimental data to confirm accuracy .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ consistency .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify nonspecific binding partners .
  • Structural Analog Comparison : Benchmark activity against derivatives (e.g., pyridine vs. pyrazine variants) to isolate pharmacophore contributions .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :

  • Variable Selection : Modify substituents on the benzodioxole (e.g., methyl vs. methoxy) and piperidine (e.g., pyrazin-2-yloxy vs. pyridin-2-yloxy) .
  • Data Collection : Use high-throughput screening (HTS) for potency (e.g., IC₅₀) and ADMET properties (e.g., hepatic microsome stability) .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features with activity .

Q. What in silico methods predict metabolic pathways and potential toxicity?

  • Methodological Answer :

  • Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify Phase I/II metabolism sites (e.g., CYP450-mediated oxidation of benzodioxole) .
  • Toxicity Profiling : Screen for mutagenicity (Ames test models) and hepatotoxicity (e.g., DILI prediction) via platforms like ProTox-II .

Methodological Framework for Contradictory Data Analysis

  • Guiding Principle : Link findings to a theoretical framework, such as molecular docking (e.g., AutoDock Vina) to explain inconsistent binding affinities .
  • Experimental Replication : Use split-plot designs with randomized blocks to control variables (e.g., solvent purity, temperature gradients) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.